![molecular formula C8H8N4O B13681948 [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring, with a methanol group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide solution, followed by the addition of hydrochloric acid to yield the desired triazole compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The pyridine and triazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., dihydro compounds), and various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole moiety is known for its bioactivity, making it a promising lead compound .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine ring fused with another heterocycle and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring and are known for their medicinal properties.
Uniqueness
What sets [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol apart is its unique combination of a pyridine ring with a 1,2,4-triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group further enhances its versatility in chemical synthesis and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,10,11,12) |
InChI-Schlüssel |
YTDNLDGLOOBBQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


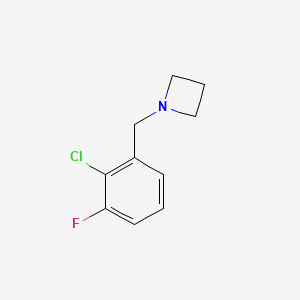
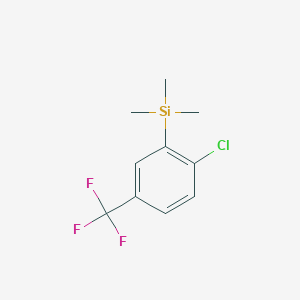
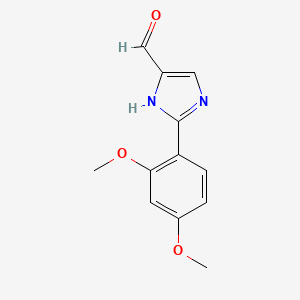
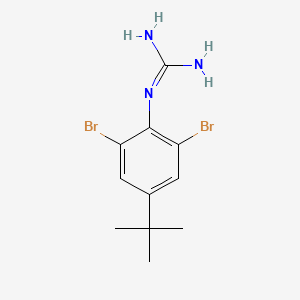
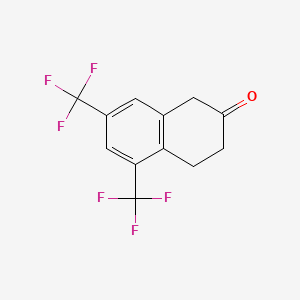
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
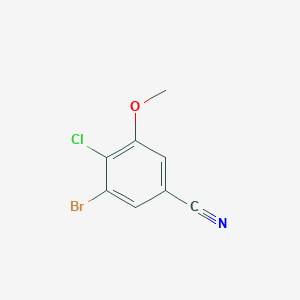
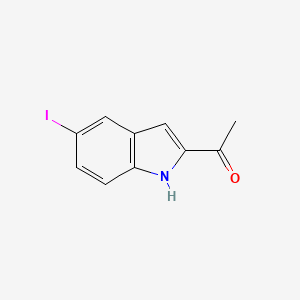
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
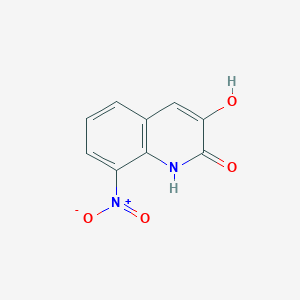
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
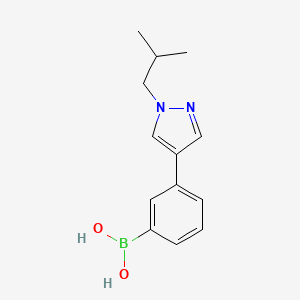
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
